![molecular formula C18H19ClN4O2S B11247288 1-[5-Butanoyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one](/img/structure/B11247288.png)

1-[5-Butanoyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

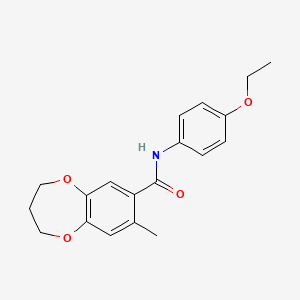

1-[5-Butanoyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one is a complex heterocyclic compound that belongs to the triazolothiadiazine family. This compound is notable for its unique structural features, which include a triazole ring fused with a thiadiazine ring, and a butanoyl group attached to the triazole moiety. The presence of a chlorophenyl group further enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-[5-Butanoyl-6-(4-Chlorphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-on umfasst in der Regel mehrere Schritte:

Bildung des Triazolrings: Der erste Schritt beinhaltet die Cyclisierung geeigneter Hydrazide mit Schwefelkohlenstoff in Gegenwart einer Base, um den Triazolring zu bilden.

Einführung des Thiadiazinrings: Der Triazol-Zwischenprodukt wird dann mit Thiosemicarbazid unter sauren Bedingungen umgesetzt, um den Thiadiazinring zu bilden.

Anbindung der Butanoylgruppe: Der letzte Schritt beinhaltet die Acylierung des Triazolothiadiazin-Zwischenprodukts mit Butanoylchlorid in Gegenwart einer Base wie Pyridin.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu erhöhen. Dies beinhaltet die Verwendung von automatisierten Reaktoren, präzise Steuerung der Reaktionsbedingungen (Temperatur, Druck, pH-Wert) und Reinigungsverfahren wie Umkristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-[5-Butanoyl-6-(4-Chlorphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden Sulfoxide oder Sulfone führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können die Carbonylgruppen in Alkohole umwandeln.

Substitution: Halogenierungs-, Nitrierungs- und Sulfonierungsreaktionen können neue funktionelle Gruppen in den aromatischen Ring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder neutralem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Chlor oder Brom in Gegenwart eines Katalysators für die Halogenierung; konzentrierte Salpetersäure für die Nitrierung.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohol-Derivate.

Substitution: Halogenierte, nitrierte oder sulfonierte Derivate.

Wissenschaftliche Forschungsanwendungen

1-[5-Butanoyl-6-(4-Chlorphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-on hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Industrie: Bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 1-[5-Butanoyl-6-(4-Chlorphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen:

Enzyminhibition: Die Verbindung bindet an die aktiven Zentren von Enzymen wie Carboanhydrase und Cholinesterase und hemmt deren Aktivität.

Stoffwechselwege: Es kann Stoffwechselwege stören, indem es wichtige Enzyme hemmt, was zu therapeutischen Wirkungen wie verringerter Entzündung oder antimikrobieller Aktivität führt.

Wirkmechanismus

The mechanism of action of 1-[5-Butanoyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound binds to the active sites of enzymes such as carbonic anhydrase and cholinesterase, inhibiting their activity.

Pathways: It may interfere with metabolic pathways by inhibiting key enzymes, leading to therapeutic effects such as reduced inflammation or antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazin: Eine eng verwandte Verbindung mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen Substituenten.

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol: Eine weitere ähnliche Verbindung mit einer anderen Ringstruktur.

Einzigartigkeit

1-[5-Butanoyl-6-(4-Chlorphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-on ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Butanoyl- und Chlorphenylgruppen verstärkt seine Reaktivität und sein Potenzial als pharmakologisches Mittel .

Eigenschaften

Molekularformel |

C18H19ClN4O2S |

|---|---|

Molekulargewicht |

390.9 g/mol |

IUPAC-Name |

1-[5-butanoyl-6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one |

InChI |

InChI=1S/C18H19ClN4O2S/c1-3-5-14(24)17-16(12-7-9-13(19)10-8-12)23(15(25)6-4-2)22-11-20-21-18(22)26-17/h7-11H,3-6H2,1-2H3 |

InChI-Schlüssel |

QQAAVVQODKRZSB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)C1=C(N(N2C=NN=C2S1)C(=O)CCC)C3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11247211.png)

![2-[4-(4-Butoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11247230.png)

![2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11247242.png)

![N-[2-(3-fluorophenyl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11247243.png)

![2-{[6-(4-methoxybenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11247246.png)

![ethyl 2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11247249.png)

![N-(3-chloro-4-methoxyphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11247255.png)

![2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11247257.png)

![3-[5-(4-methoxyphenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11247263.png)

![1-[6-(4-Methylphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one](/img/structure/B11247265.png)